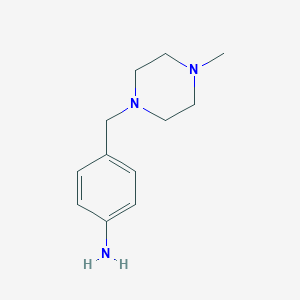

4-(4-Methylpiperazin-1-ylmethyl)phenylamine

Vue d'ensemble

Description

The compound "4-(4-Methylpiperazin-1-ylmethyl)phenylamine" is a derivative of phenylpiperazine, a class of compounds that have been extensively studied for their pharmacological properties, particularly as ligands for various receptors. Phenylpiperazines often serve as pharmacophores in neuroligands for receptors such as dopaminergic and serotoninergic receptors . These compounds have been synthesized and modified to enhance their selectivity and affinity for specific receptor subtypes, which is crucial for their potential therapeutic applications .

Synthesis Analysis

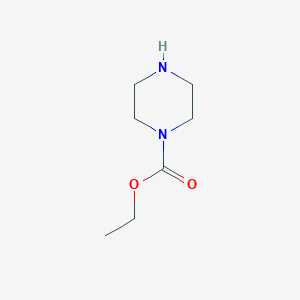

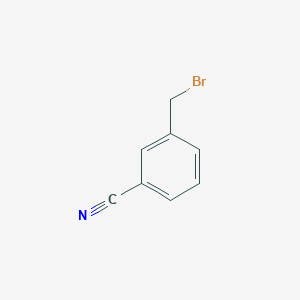

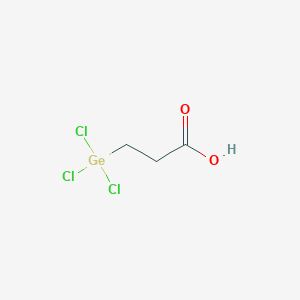

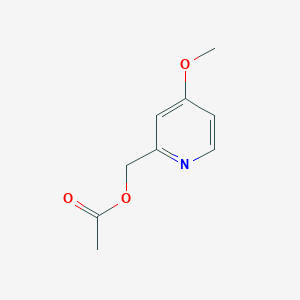

The synthesis of phenylpiperazine derivatives typically involves nucleophilic substitution reactions, palladium-catalyzed N-arylation, and other steps like bromination and condensation . For instance, the synthesis of 1-(4-[18F]Fluorophenyl)piperazine was achieved through 18F-labelling of an iodobenzene-iodonium precursor, followed by Pd-catalyzed N-arylation . Similarly, the synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile involved a nucleophilic substitution reaction of 1-methylpiperazine with a brominated precursor .

Molecular Structure Analysis

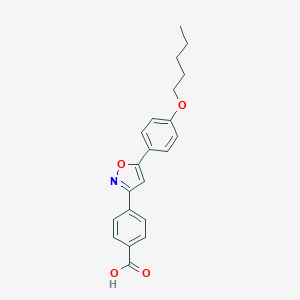

The molecular structure of phenylpiperazine derivatives is characterized by the presence of a piperazine ring attached to a phenyl group. The introduction of substituents on the phenyl ring or the piperazine nitrogen atoms can significantly affect the molecular conformation and, consequently, the biological activity of these compounds . X-ray crystallography and computational methods have been used to determine the molecular structures and to understand the influence of different substituents on the conformation and electronic properties of these molecules .

Chemical Reactions Analysis

Phenylpiperazine derivatives undergo various chemical reactions that are essential for their biological activity. These reactions include interactions with receptors through hydrogen bonding, ionic interactions, and hydrophobic contacts . The nature and position of substituents on the phenylpiperazine core can modulate these interactions, leading to changes in receptor binding affinity and selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylpiperazine derivatives, such as solubility, stability, and lipophilicity, are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties are influenced by the presence of electron-withdrawing or electron-releasing groups on the phenyl ring and the nature of substituents on the piperazine nitrogen atoms . For example, the introduction of a methyl group in the alpha- or beta-position of the side alkyl chain can affect the dopaminergic and serotonergic properties of these compounds .

Applications De Recherche Scientifique

1. Behavioral Pharmacology and Potential Therapeutic Applications

4-(4-Methylpiperazin-1-ylmethyl)phenylamine derivatives have been explored for their anxiolytic and antidepressant potential. For instance, a study on AR-A000002, a compound with a similar structural motif, highlighted its utility as a 5-HT1B antagonist, showing promise in treating anxiety and affective disorders through various animal models (Hudzik et al., 2003).

2. Medicinal Chemistry and Drug Design

The N-phenylpiperazine subunit, central to compounds like 4-(4-Methylpiperazin-1-ylmethyl)phenylamine, is versatile in medicinal chemistry, offering a scaffold for developing drugs for central nervous system disorders. Its adaptability in creating new classes of therapeutic agents highlights its broad utility (Maia et al., 2012).

3. DNA Interaction and Applications

The compound's similarity to Hoechst 33258, known for binding to the minor groove of double-stranded DNA, underscores its potential in biotechnological applications, such as fluorescent DNA staining and radioprotection, providing a foundation for drug design and molecular biology studies (Issar & Kakkar, 2013).

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautionary statements include P305 + P351 + P338, which recommend rinsing cautiously with water for several minutes in case of contact with eyes .

Mécanisme D'action

Target of Action

It is used as an intermediate in the synthesis of various compounds, including aminopyridopyrimidinones , which are known to inhibit tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, playing significant roles in the regulation of cell functions.

Mode of Action

The compounds synthesized using it as an intermediate, such as aminopyridopyrimidinones, act by inhibiting tyrosine kinases . This inhibition disrupts the phosphorylation process, thereby affecting the signaling pathways that control cell functions.

Biochemical Pathways

Compounds synthesized from it, like aminopyridopyrimidinones, can affect pathways regulated by tyrosine kinases . These pathways include those involved in cell growth, differentiation, and survival.

Result of Action

Compounds synthesized from it, such as aminopyridopyrimidinones, have been reported to exhibit anticancer activities . They achieve this by inhibiting tyrosine kinases, disrupting cell signaling pathways, and potentially leading to the death of cancer cells .

Propriétés

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXCVBFXLJWUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390033 | |

| Record name | 4-(4-Methylpiperazin-1-ylmethyl)phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70261-82-4 | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70261-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methylpiperazin-1-ylmethyl)phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-methylpiperazin-1-yl)methyl]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

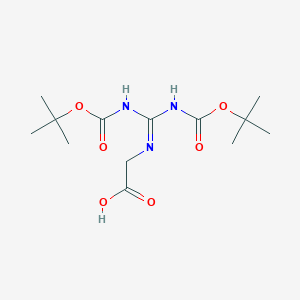

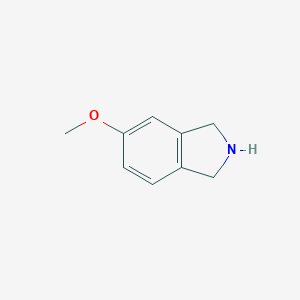

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexanone, 2-[(dimethylamino)methylene]-](/img/structure/B105627.png)

![4-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B105632.png)